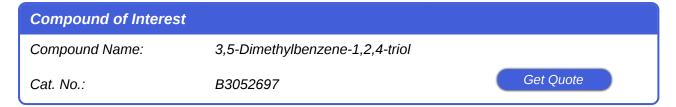


Independent Verification of 3,5-Dimethylbenzene-1,2,4-triol: A Comparative Guide

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the properties of **3,5-Dimethylbenzene-1,2,4-triol** and its structural analogs. Due to the limited availability of direct experimental data for **3,5-Dimethylbenzene-1,2,4-triol**, this document leverages predicted data from computational models and compares it with experimental data for related compounds. This approach offers a preliminary assessment and underscores the necessity for empirical validation.

Physicochemical Properties

A comparative summary of the key physicochemical properties of **3,5-Dimethylbenzene-1,2,4-triol** and its analogs is presented below. The data for the target compound are predicted, while the data for the analogs are based on available experimental values.



Property	3,5- Dimethylbenzene- 1,2,4-triol (Predicted)	Benzene-1,2,4-triol (Experimental)	2,4- Dimethylbenzene- 1,3,5-triol (Experimental)
CAS Number	4380-94-3	533-73-3	4463-02-9
Molecular Formula	С8Н10О3	С6Н6О3	С8Н10О3
Molecular Weight	154.16 g/mol	126.11 g/mol	154.16 g/mol
Melting Point	N/A	141 °C[1]	N/A
Boiling Point	N/A	N/A	N/A
Water Solubility	N/A	N/A	N/A
рКа	N/A	N/A	N/A
XLogP3	N/A	1.5	N/A

Note: "N/A" indicates that the data is not readily available or has not been experimentally determined. The predicted values for **3,5-Dimethylbenzene-1,2,4-triol** should be confirmed through laboratory analysis.

Biological Activity

Phenolic compounds, including benzenetriols and their derivatives, are known to exhibit a range of biological activities, primarily attributed to their antioxidant properties.

3,5-Dimethylbenzene-1,2,4-triol: Specific experimental data on the biological activity of this compound is not currently available in the public domain.

Benzene-1,2,4-triol: This compound has demonstrated antimicrobial activity against various bacteria, including Xanthomonas citri subsp. citri.[2] However, it is prone to oxidative dimerization, which can reduce its antimicrobial efficacy.[2] The mechanism of action appears to involve limiting the availability of iron to bacterial cells rather than membrane permeabilization.[2]



2,4-Dimethylbenzene-1,3,5-triol: While specific biological activity data is limited, as a member of the aromatic polyol class, it is anticipated to possess antioxidant properties due to the presence of multiple hydroxyl groups.[3] The methyl groups may influence its lipophilicity and steric hindrance, potentially affecting its biological interactions.[3]

Experimental Protocols

The following are detailed methodologies for key experiments to independently verify the properties of **3,5-Dimethylbenzene-1,2,4-triol** and its alternatives.

Determination of Melting Point

The melting point of a solid compound is a crucial indicator of its purity.

Protocol:

- A small, dry sample of the compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.[4]
- The capillary tube is placed in a melting point apparatus.[4]
- The sample is heated at a steady and slow rate (approximately 1-2 °C per minute) near the expected melting point.[5]
- The temperature at which the first droplet of liquid appears is recorded as the onset of melting.
- The temperature at which the entire sample becomes a clear liquid is recorded as the completion of melting.[5]
- For an unknown compound, a preliminary rapid heating can be performed to determine an approximate melting range, followed by a slower, more accurate measurement with a fresh sample.[4]

Determination of Aqueous Solubility

The shake-flask method is a standard procedure for determining the solubility of a compound in a specific solvent.



Protocol:

- An excess amount of the solid compound is added to a known volume of distilled water in a flask.
- The flask is sealed and agitated (e.g., using a shaker bath) at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.
- After agitation, the solution is allowed to stand to allow undissolved solid to settle.
- A sample of the supernatant is carefully withdrawn, ensuring no solid particles are included.
 Filtration through a fine-pore filter may be necessary.
- The concentration of the dissolved compound in the sample is determined using a suitable analytical technique, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).
- The solubility is expressed as the mass or moles of the compound dissolved per unit volume of the solvent.

Determination of Acid Dissociation Constant (pKa)

The pKa value indicates the strength of an acid in a solution. Spectrophotometric and potentiometric titrations are common methods for its determination.

Protocol (Spectrophotometric Method):

- A series of buffer solutions with known pH values are prepared.
- A stock solution of the phenolic compound in a suitable solvent (e.g., acetonitrile-water mixture) is prepared.[6]
- A small aliquot of the stock solution is added to each buffer solution.
- The UV-Vis absorption spectrum of each solution is recorded over a relevant wavelength range.[6]



- The absorbance at a wavelength where the protonated and deprotonated forms of the compound have different molar absorptivities is plotted against the pH.
- The resulting data is fitted to a sigmoidal curve, and the pKa is determined as the pH at the inflection point of the curve.[7]

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is a common method to evaluate the antioxidant capacity of a compound.

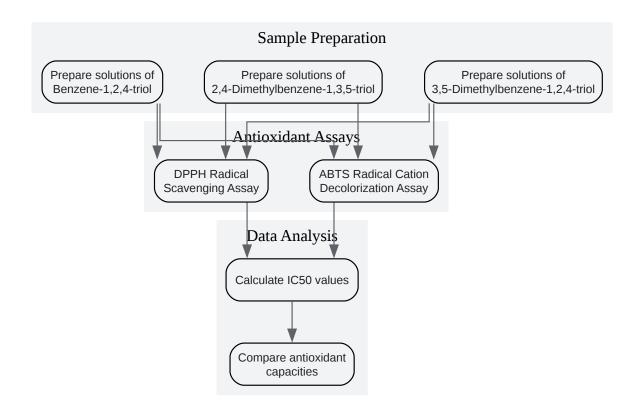
Protocol:

- A stock solution of DPPH in a suitable solvent (e.g., methanol or ethanol) is prepared.[1]
- A working solution of DPPH with a specific absorbance at a particular wavelength (e.g., 517 nm) is prepared by diluting the stock solution.
- Solutions of the test compound at various concentrations are prepared.
- A specific volume of the test compound solution is mixed with a specific volume of the DPPH working solution.[2]
- The mixture is incubated in the dark for a set period (e.g., 30 minutes).
- The absorbance of the solution is measured at the characteristic wavelength of DPPH.
- The percentage of DPPH radical scavenging activity is calculated using the formula: %
 Inhibition = [(A_control A_sample) / A_control] x 100 where A_control is the absorbance of
 the DPPH solution without the sample, and A_sample is the absorbance of the DPPH
 solution with the sample.[8]
- The IC50 value (the concentration of the compound required to scavenge 50% of the DPPH radicals) is determined from a plot of scavenging activity against compound concentration.

Visualizations



Experimental Workflow for Antioxidant Activity Comparison



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Caption: Workflow for comparing the antioxidant activity of **3,5-Dimethylbenzene-1,2,4-triol** and its analogs.

Potential Signaling Pathway Modulated by Phenolic Antioxidants





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